(Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid
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Overview
Description
(Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a complex organic compound that features a thioxothiazolidinone core with a nitrobenzylidene substituent
Scientific Research Applications
(Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid typically involves a multi-step process. One common method starts with the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form the intermediate 3-nitrobenzylidene thiosemicarbazone. This intermediate is then cyclized with maleic anhydride under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzylidene aniline: Shares the nitrobenzylidene moiety but lacks the thioxothiazolidinone core.
Maleic acid (3-nitrobenzylidene)hydrazide: Contains a similar nitrobenzylidene group but with a different core structure.
Uniqueness
(Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is unique due to its combination of a nitrobenzylidene group and a thioxothiazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O7S2/c17-11(18)6-9(13(20)21)15-12(19)10(25-14(15)24)5-7-2-1-3-8(4-7)16(22)23/h1-5,9H,6H2,(H,17,18)(H,20,21)/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKGZHKQYGJEQY-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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